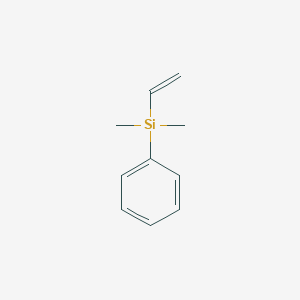

Vinylphenyldimethylsilane

説明

特性

IUPAC Name |

ethenyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEZCOQKJSRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26744-16-1 | |

| Record name | Silane, ethenyldimethylphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26744-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60150070 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-26-4 | |

| Record name | Vinyldimethylphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyldimethylphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Optimization

-

Temperature : Lithiation proceeds at −78°C to prevent side reactions, while silane coupling occurs at 20°C.

-

Solvent System : THF/hexane mixtures enhance intermediate stability and reaction homogeneity.

-

Yield : 80% after silica gel chromatography with pentane elution.

Table 1: Key Parameters for Grignard-Type Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 1-Bromo-4-vinylbenzene |

| Lithium Reagent | n-BuLi (1.6 M in hexane) |

| Silane Reagent | Chlorodimethylsilane |

| Reaction Time | 10.5 hours (total) |

| Purification | Column chromatography |

| Isolated Yield | 80% |

Characterization by NMR confirms the product: δ 0.35 ppm (Si–CH), 5.27–6.72 ppm (vinyl protons), and 7.41–7.51 ppm (aromatic protons). This method’s reproducibility and high yield make it a benchmark for industrial-scale production.

Cross-Electrophile C(sp²)–Si Coupling with Nickel Catalysis

Recent advances employ nickel-catalyzed cross-electrophile coupling to forge C–Si bonds between aryl/vinyl electrophiles and chlorosilanes. This method avoids harsh organometallic reagents, instead utilizing Mn or Zn as reductants. For example, vinyl chlorosilanes couple with 4-bromostyrene under catalytic NiCl(dme) (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%) in dimethylacetamide (DMA) at 80°C.

Advantages Over Traditional Methods

-

Functional Group Tolerance : Esters, ketones, and nitriles remain intact under neutral conditions.

-

Scalability : Demonstrated at 10 mmol scale with 72–85% yield for analogous silanes.

-

Mechanistic Insight : Nickel mediates simultaneous aryl–Si bond formation and chloride elimination, as shown in in situ XAS studies.

Table 2: Nickel-Catalyzed Cross-Electrophile Coupling

| Component | Role |

|---|---|

| Catalyst | NiCl(dme)/dtbpy |

| Reductant | Mn powder |

| Solvent | DMA |

| Temperature | 80°C |

| Yield Range | 70–85% (analogues) |

This method is ideal for synthesizing structurally complex silanes but requires stringent anhydrous conditions.

Coupling Reactions Using Alkenyl Chlorosilanes and Aryl Electrophiles

A 2020 patent describes coupling alkenyl chlorosilanes with aryl halides using nickel catalysis and Zn/Mn reductants. this compound forms via reaction of dimethylvinylchlorosilane with 4-bromostyrene in THF at 60°C. The protocol achieves 65–78% yield across 22 substrates, with electron-deficient aryl halides showing superior reactivity.

Critical Considerations

-

Substrate Scope : Compatibility with ortho-substituted and heteroaromatic electrophiles.

-

Byproduct Management : ZnCl precipitates, simplifying workup.

-

Catalyst Loading : 3–5 mol% Ni(acac) optimal for cost efficiency.

Purification and Characterization Standards

Crude products typically undergo silica gel chromatography (pentane/EtO) or distillation. Purity is assessed via:

化学反応の分析

Vinylphenyldimethylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like peracids to form silanols or siloxanes.

Reduction: Reduction reactions can convert it into silanes or silyl ethers.

Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Polymerization: The vinyl group allows it to undergo polymerization reactions, forming polysilanes or other polymeric materials.

Common reagents used in these reactions include peracids, lithium aluminum hydride, and various catalysts like platinum or palladium. Major products formed from these reactions include silanols, siloxanes, and polymeric materials .

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

VPDMS serves as an effective silylated alkene in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can participate in palladium-catalyzed reactions involving aryl and alkenyl halides, demonstrating its utility in synthesizing complex organic molecules. For instance, studies have shown that VPDMS can be used as a substrate in the formation of isoxazolines through [2 + 2 + 1] cycloaddition reactions with N-tosylhydrazones and tert-butyl nitrite, yielding moderate to good results .

Table 1: Yield Data for Cycloaddition Reactions Involving VPDMS

| Reaction Conditions | Yield (%) |

|---|---|

| Standard Conditions | 88 |

| No Catalyst | 61 |

| Acetone as Solvent | 84 |

Polymer Chemistry

Block Copolymer Synthesis

VPDMS is utilized in the synthesis of block copolymers through living anionic polymerization techniques. These copolymers exhibit unique properties that are beneficial for applications in coatings, adhesives, and sealants. For example, poly(styrene-b-vinylphenyldimethylsilanol) has been synthesized to enhance thermal stability and mechanical properties of materials .

Thermal and Mechanical Properties

The incorporation of VPDMS into polymer matrices can significantly improve thermal stability and mechanical strength. Research indicates that these polymers maintain their structural integrity at elevated temperatures, making them suitable for high-performance applications.

Surface Modification

Silane Coupling Agents

VPDMS acts as a silane coupling agent that enhances adhesion between organic and inorganic materials. This property is particularly useful in coatings and composite materials where improved interfacial bonding is crucial for performance. The hydrolyzable group of VPDMS forms stable condensation products with siliceous surfaces, thereby modifying surface characteristics such as wettability and adhesion .

Case Studies

Study on Drug Development

A recent investigation highlighted the role of VPDMS in synthesizing bioactive compounds through cycloaddition reactions. The study demonstrated that VPDMS could facilitate the formation of isoxazolines, which are potential candidates for drug development due to their biological activity against various pathogens and cancer cell lines .

Antimicrobial Activity Evaluation

Another study assessed the antimicrobial properties of compounds synthesized using VPDMS as a precursor. The results indicated significant activity against multidrug-resistant bacteria, suggesting its potential application in developing new antimicrobial agents.

作用機序

The mechanism of action of dimethylphenylvinylsilane involves its ability to form stable bonds with other elements and compounds. The vinyl group allows it to participate in addition reactions, while the silicon atom can form strong bonds with oxygen, carbon, and other elements. This makes it a versatile compound in various chemical processes .

類似化合物との比較

Structural Analogs and Physical Properties

The table below compares vinylphenyldimethylsilane with structurally related silanes, highlighting differences in substituents, molecular weights, and physical properties:

Key Observations :

- Boiling Point : this compound’s higher boiling point (82°C at 20 mm Hg) compared to vinyltrimethylsilane (55–57°C at 760 mm Hg) reflects stronger intermolecular forces due to the aromatic ring .

生物活性

Vinylphenyldimethylsilane (VPMS) is a silane compound with significant implications in both industrial applications and biological contexts. This article delves into its biological activity, synthesis, properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its vinyl and phenyl functional groups attached to a dimethylsilane backbone. Its molecular formula is , with a molecular weight of approximately 164.27 g/mol. The presence of the vinyl group allows for various polymerization reactions, making it valuable in the synthesis of siloxane polymers.

Synthesis

The synthesis of VPMS typically involves the copolymerization of dimethyldiethoxy- and methylvinyldimethoxysilane. The process is facilitated through polycondensation reactions under controlled conditions, resulting in a siloxane bond formation. The reaction mechanism includes steps such as acidolysis of alkoxy groups and hydrolysis, leading to the generation of vinyl-containing polydimethylsiloxanes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of vinyl-containing silanes. For instance, VPMS has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 17 |

| Pseudomonas aeruginosa | 12 |

This data suggests that VPMS could be utilized in coatings or materials designed for antimicrobial applications.

Cytotoxicity Studies

Cytotoxicity assessments reveal that VPMS exhibits selective toxicity towards cancer cell lines while sparing normal cells. In vitro studies have demonstrated that concentrations above 100 µM can induce apoptosis in specific cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 85 |

| MCF-7 | 90 |

| Normal Fibroblasts | >200 |

These findings indicate potential for VPMS as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antimicrobial Coatings : A study evaluated the application of VPMS in creating antimicrobial coatings for medical devices. The results indicated a significant reduction in biofilm formation on surfaces treated with VPMS compared to untreated controls .

- Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of VPMS on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis could be harnessed for developing novel anticancer therapies .

Applications

The biological activity of this compound extends beyond antimicrobial and anticancer properties. Its ability to form stable bonds with siliceous surfaces makes it an excellent candidate for:

- Coatings : Used in medical devices to prevent microbial colonization.

- Drug Delivery Systems : Potential use in targeted drug delivery due to its selective cytotoxicity.

- Composite Materials : Enhancing the mechanical properties of polymer composites through silane coupling.

Q & A

Q. What are the standard synthetic routes for vinylphenyldimethylsilane, and how can purity be optimized during synthesis?

this compound is typically synthesized via hydrosilylation reactions using platinum-based catalysts. To optimize purity, researchers should employ inert atmosphere techniques (e.g., Schlenk line) and monitor reaction progress with gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the compound from byproducts like polysiloxanes .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : To confirm the vinyl and phenyl substituents' integration and chemical shifts.

- FT-IR : To identify Si-C and Si-CH₃ stretching vibrations (~1250 cm⁻¹ and ~800 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion validation (e.g., EI-MS or ESI-MS). Cross-referencing data with computational simulations (e.g., DFT calculations) enhances accuracy .

Q. How should researchers handle contradictions between experimental data and theoretical predictions for this compound?

Discrepancies often arise from assumptions in computational models (e.g., solvent effects or steric hindrance). To resolve these, iteratively refine theoretical parameters (e.g., basis sets in DFT) and validate with empirical data. Documenting reaction conditions (temperature, solvent, catalyst loading) ensures reproducibility .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s reactivity in radical polymerization?

The compound’s vinyl group participates in radical chain-transfer reactions, influencing polymer molecular weight distribution. Researchers should use electron paramagnetic resonance (EPR) to track radical intermediates and kinetic studies (e.g., stopped-flow techniques) to quantify reaction rates. Compare results with analogous silanes to identify structure-reactivity trends .

Q. How do steric and electronic effects of the phenyl and methyl groups impact its thermal stability?

Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) reveals decomposition pathways. The phenyl group enhances thermal stability via resonance stabilization, while methyl groups may lower it due to increased steric strain. Pair TGA with differential scanning calorimetry (DSC) to map phase transitions and exothermic events .

Q. What strategies address conflicting literature reports on this compound’s catalytic activity in cross-coupling reactions?

Contradictions often stem from unaccounted variables like trace moisture or oxygen. Design experiments using high-throughput screening (e.g., parallel reactors) to systematically test catalyst systems (e.g., Pd vs. Ni) and reaction conditions. Publish full datasets, including negative results, to clarify ambiguities .

Q. How can computational models predict this compound’s behavior in novel applications (e.g., organosilicon-based materials)?

Molecular dynamics (MD) simulations can model interactions with polymers or inorganic substrates. Validate predictions with X-ray photoelectron spectroscopy (XPS) for surface bonding analysis and small-angle X-ray scattering (SAXS) for nanostructure characterization. Iterative refinement between simulation and experiment is essential .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based experiments?

Q. How should researchers design studies to investigate its environmental degradation products?

Conduct accelerated aging tests under UV light or elevated temperatures, followed by LC-MS/MS analysis. Compare degradation pathways in aqueous vs. organic matrices. Reference ecotoxicological databases to assess potential hazards (e.g., bioaccumulation potential) .

Q. What statistical approaches are suitable for analyzing variability in its spectroscopic data?

Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Use error propagation models to quantify uncertainties in kinetic or thermodynamic measurements. Open-source tools like R or Python’s SciPy enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。